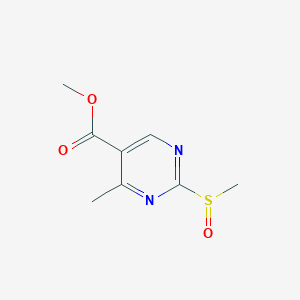

![molecular formula C19H14N4OS B2574400 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-94-2](/img/structure/B2574400.png)

1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the reactions of similar compounds. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación

One-Pot Synthesis Approaches : The compound 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone and its derivatives have been the focus of various one-pot synthesis approaches due to their significant potential in medicinal chemistry. For instance, a one-pot, multi-component synthesis method has been developed for substituted 2-(6-phenyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones, showcasing an efficient way to produce these compounds with excellent yields (Jilloju et al., 2020).

Chemical Transformations and Antiviral Activities : The triazolo[4,3-b]pyridazine scaffold has been utilized as a precursor in the synthesis of novel derivatives with promising antiviral activities. For example, derivatives synthesized from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione have shown significant antiviral activity against hepatitis-A virus, indicating the potential of these compounds in antiviral drug development (Shamroukh & Ali, 2008).

Anticancer and Antitumoral Activities : The diverse biological activities of this compound derivatives also extend to anticancer applications. A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones revealed their potential in vitro anticoronavirus and antitumoral activities, with certain derivatives showing the ability to inhibit tubulin polymerization (Jilloju et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the triazolothiadiazine core, which is present in this compound, can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the function of the targets.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to understand its ADME properties and their impact on bioavailability.

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities , suggesting that this compound may have a range of molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

The future directions for the research on this compound could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo . Additionally, the synthesis of new derivatives and the evaluation of their antimicrobial, antioxidant, and antiviral potential could be another direction .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. The interactions between this compound and these enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Additionally, it influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death. The compound also affects gene expression by modulating the activity of transcription factors like NF-κB and p53, which play crucial roles in cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, resulting in the inhibition of its catalytic activity. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes such as apoptosis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and continuous induction of apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, potentially influencing cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound’s presence in the mitochondria is associated with its role in inducing apoptosis, while its nuclear localization is linked to its effects on gene expression and transcription factor activity.

Propiedades

IUPAC Name |

1-phenyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-16(14-7-3-1-4-8-14)13-25-18-12-11-17-20-21-19(23(17)22-18)15-9-5-2-6-10-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIMWNIJIWZEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)

![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)

thioxophosphorane](/img/structure/B2574320.png)

![2-(4-bromophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2574322.png)

![4-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2574330.png)

![3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2574332.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2574339.png)